molecular formula C14H18ClNO2 B13504796 Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B13504796
M. Wt: 267.75 g/mol
InChI Key: ZCKWSMQIRTXZLH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound features a pyrrolidine ring substituted with an ethyl ester group at the 3-position and a 2-chloro-4-methylphenyl group at the 4-position.

Preparation Methods

The synthesis of Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the condensation of ethyl 5-chloro-4-formylpyrrole-3-carboxylates with nitromethane, followed by reaction with N-methylazomethine ylide to form the desired pyrrolidine derivative . Industrial production methods may involve multi-step synthesis processes, including the formation of intermediate compounds and subsequent cyclization reactions under controlled conditions.

Chemical Reactions Analysis

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity and leading to desired biological effects. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins contributes to its efficacy in biological systems .

Comparison with Similar Compounds

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate can be compared with other pyrrolidine derivatives, such as:

    Ethyl 4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.

    Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylate: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.

    Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylate: Similar but without the methyl group, which can influence its steric and electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Biological Activity

Ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate is a synthetic compound belonging to the pyrrolidine class, notable for its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a carboxylate group and a chlorophenyl moiety, which significantly influences its biological interactions. The presence of the chloro and methyl groups on the phenyl ring modifies the electronic properties and steric effects, potentially enhancing its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The pyrrolidine ring facilitates hydrogen bonding and hydrophobic interactions with target proteins, while the chlorophenyl group enhances lipophilicity, allowing for better membrane penetration. This compound may modulate several biochemical pathways, leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values against common pathogens such as Staphylococcus aureus and Escherichia coli ranging from 0.0039 to 0.025 mg/mL . Complete inhibition of bacterial growth was observed within 8 hours at higher concentrations .

Anticancer Properties

The compound has also been evaluated for its anticancer efficacy:

  • In vitro testing demonstrated cytotoxic effects on various cancer cell lines, including HepG2 (liver cancer) and PC-3 (prostate cancer). The compound showed IC50 values around 4.296 ± 0.2 μM against HepG2 cells, indicating potent antiproliferative activity .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antibacterial activity of a series of pyrrolidine derivatives, including this compound, revealing that halogen substitutions significantly enhance antibacterial potency .
  • Cancer Cell Lines : Another investigation focused on the compound's effects on cancer cell lines, where it induced apoptosis through caspase activation pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

The unique substitution pattern of this compound allows for distinct biological activities compared to structurally similar compounds. Below is a comparison table:

Compound NameStructureUnique FeaturesBiological Activity
This compoundStructureContains both chloro and methyl groupsAntimicrobial, anticancer
Ethyl 4-(2-methylphenyl)pyrrolidine-3-carboxylateStructureLacks chloro substituentReduced biological activity
Ethyl 4-(2-chlorophenyl)pyrrolidine-3-carboxylateStructureSimilar but without methyl groupModerate activity

Properties

IUPAC Name

ethyl 4-(2-chloro-4-methylphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-3-18-14(17)12-8-16-7-11(12)10-5-4-9(2)6-13(10)15/h4-6,11-12,16H,3,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKWSMQIRTXZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=C(C=C(C=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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